molecular formula C22H23FN4OS B14739044 N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide CAS No. 5977-82-2

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide

Cat. No.: B14739044
CAS No.: 5977-82-2
M. Wt: 410.5 g/mol
InChI Key: WWCDHSGVJARBJP-UHFFFAOYSA-N
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Description

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a cyclobutane ring, and both fluorophenyl and methylphenyl groups, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide typically involves multiple steps. One common method starts with the preparation of the 1,2,4-triazole ring, followed by the introduction of the fluorophenyl and methylphenyl groups. The final step involves the formation of the cyclobutanecarboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving triazole-containing compounds.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The triazole ring may interact with enzymes or receptors, modulating their activity. The fluorophenyl and methylphenyl groups can enhance the compound’s binding affinity and specificity. The cyclobutanecarboxamide moiety may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-containing molecules, such as:

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal with a similar structure.

    Itraconazole: A triazole-containing antifungal with a broader spectrum of activity.

Uniqueness

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

CAS No.

5977-82-2

Molecular Formula

C22H23FN4OS

Molecular Weight

410.5 g/mol

IUPAC Name

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide

InChI

InChI=1S/C22H23FN4OS/c1-15-5-11-19(12-6-15)27-20(13-24-21(28)17-3-2-4-17)25-26-22(27)29-14-16-7-9-18(23)10-8-16/h5-12,17H,2-4,13-14H2,1H3,(H,24,28)

InChI Key

WWCDHSGVJARBJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)F)CNC(=O)C4CCC4

Origin of Product

United States

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